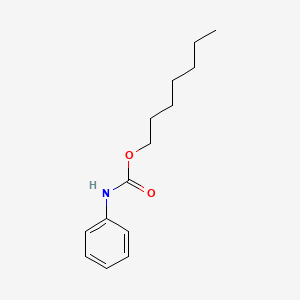

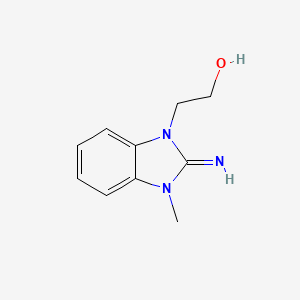

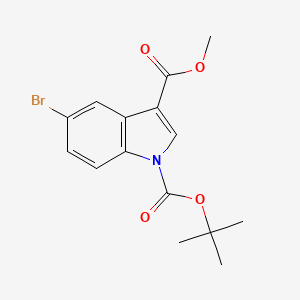

![molecular formula C7H5ClN2S B3045627 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine CAS No. 110704-35-3](/img/structure/B3045627.png)

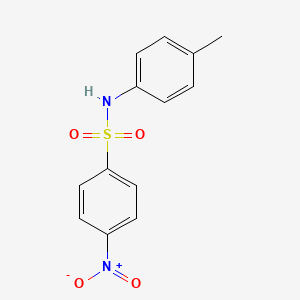

2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine

概要

説明

“2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines .

Synthesis Analysis

The synthesis of thiazolo pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . An efficient procedure for the synthesis of thiazolo pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine core bearing a chloromethyl group . The crystal structure of the compound has been established via elemental analysis and spectral data .Chemical Reactions Analysis

The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .科学的研究の応用

Synthesis and Characterization

- 2-Substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines have been synthesized using a mixture of ortho-amino (diisopropyldithiocarbamato) pyridine, carboxylic acid, and phosphorus oxychloride. This process offers a more convenient synthesis route than methods involving the prior formation and isolation of the acid amide and subsequent cyclisation (El‐Hiti, 2003).

- The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a 71% yield by reacting 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, and its structure was confirmed through X-ray crystallography and NMR spectroscopy (Lan, Zheng, Wang, 2019).

Antibacterial Applications

- A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, exhibited potential antibacterial activity, with some derivatives being valuable as antibacterial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, Moghaddam‐manesh, 2016).

Anticancer Applications

- A series of 3H-thiazolo[4,5-b]pyridine-2-ones, structurally modified in their N3 and N6 positions, were synthesized and evaluated for anticancer activity in vitro on various tumor cell lines, identifying key structure-functional relationships underlying their anticancer potential (Chaban, Panchuk, Klenina, Skorokhyd, Ogurtsov, Chaban, 2012).

Synthesis of Novel Derivatives

- Novel thiazolo[5,4-b]pyridine derivatives, including tricyclic heteroaromatics like thiazolo[5,4-b]thieno[3,2-e]pyridine, have been synthesized through a one-pot reaction of diazepinethiones and aldehydes, based on a novel rearrangement reaction (Huang, Yu, Leng, Gong, Zhu, Wan, 2014).

Pharmaceutical Intermediate Synthesis

- 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, belonging to the class of prazoles used in the treatment of gastroesophageal reflux disease and other gastric acid-related diseases, have been synthesized using 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine as an intermediate (Gilbile, Bhavani, Vyas, 2017).

Herbicidal Activity

- Synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as pyridine analogues of the herbicide benazolin, showed auxin-like herbicidal symptoms with higher activity on dicotyledonous than monocotyledonous species (Hegde, Mahoney, 1993).

Phosphoinositide 3-Kinase Inhibitors

- Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized and tested for phosphoinositide 3-kinase (PI3K) inhibitory activity. The structure-activity relationship study indicated the importance of sulfonamide functionality and the pyridyl unit attached to thiazolo[5,4-b]pyridine for PI3Kα inhibitory potency (Xia, Zhang, Zhang, Lin, Zhang, Tian, Dong, Xu, 2020).

Safety and Hazards

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes.

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit strong pi3kα inhibitory activity , suggesting that they may act by inhibiting this enzyme, which plays a crucial role in cellular functions such as cell growth and survival.

Biochemical Pathways

Given the reported pi3kα inhibitory activity of related thiazolo[4,5-b]pyridines , it can be inferred that this compound may affect pathways involving this enzyme, such as the PI3K/Akt signaling pathway, which is involved in cell cycle progression, survival, and metabolism.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine may have similar effects.

特性

IUPAC Name |

2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKJSQLIHPQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557376 | |

| Record name | 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110704-35-3 | |

| Record name | 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。